N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Description
N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as DITPA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DITPA is a thyroid hormone analog that has been shown to have positive effects on cardiac function and metabolism. In
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds, such as imidazoles and oxalamides, involves complex chemical reactions that highlight the versatility of these molecules in chemical synthesis. For instance, expedient syntheses of N-heterocyclic carbene precursor imidazolium salts demonstrate the foundational methods in creating complex molecules for further application in medicinal chemistry and materials science (Hintermann, 2007).
Catalysis and Ligand Design
Compounds containing imidazole rings serve as ligands in catalytic processes, showcasing their utility in creating efficient catalysts for chemical reactions. Research on ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands highlights the role of similar compounds in catalysis, potentially offering pathways for innovative reaction mechanisms and synthesis processes (Mejuto et al., 2015).
Material Science and Sensing Applications
Imidazole and its derivatives have applications in material science, particularly in the development of metal-organic frameworks (MOFs) and sensing materials. The synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrates their potential in luminescence sensing of benzaldehyde-based derivatives, indicating their utility in developing new sensors and functional materials (Shi et al., 2015).
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-8-9-17(12-15(14)2)24-20(27)19(26)22-10-11-28-21-23-13-18(25-21)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVUUIDZVLTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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